molecular formula C13H10BrFO B1524823 (5-Bromo-2-fluorophenyl)(phenyl)methanol CAS No. 885124-18-5

(5-Bromo-2-fluorophenyl)(phenyl)methanol

Cat. No.: B1524823
CAS No.: 885124-18-5
M. Wt: 281.12 g/mol
InChI Key: IHUOBAUBJGOIHI-UHFFFAOYSA-N
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Description

“(5-Bromo-2-fluorophenyl)(phenyl)methanol” is a chemical compound with the CAS Number 885124-18-5 . It has a molecular weight of 281.12 and its IUPAC name is this compound . The compound is typically stored at room temperature .


Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • The compound has been utilized in the synthesis of acridin-9(10H)-ones via the reaction of 1-fluoro-2-lithiobenzenes with halobenzaldehydes, demonstrating its utility in creating complex organic structures with potential applications in pharmaceuticals and materials science (Kobayashi et al., 2013).

Material Science and Photophysics

  • In the field of material science, the compound has been studied for its role in creating proton exchange membranes with potential applications in fuel cells, highlighting its contribution to the development of new energy materials (Wang et al., 2012).

Molecular Electronics and Photonics

  • The compound has contributed to advancements in molecular electronics and photonics by serving as a precursor in the synthesis of fluorinated benzophenones and other fluorophores, which are key components in designing molecular logic devices and sensors with enhanced photostability and spectroscopic properties (Woydziak et al., 2012).

Antioxidant Research

  • Research has also explored its derivatives for antioxidant properties, indicating potential applications in developing novel antioxidant compounds with significant health benefits (Çetinkaya et al., 2012).

Environmental Science

  • Additionally, the compound's derivatives have been investigated for their antibacterial properties, especially in marine biology studies, suggesting its application in addressing environmental and biological challenges (Xu et al., 2003).

Safety and Hazards

The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

(5-Bromo-2-fluorophenyl)(phenyl)methanol plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions can include binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, this compound may interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound may influence gene expression by interacting with transcriptional regulators, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert specific biological effects . At higher doses, this compound can induce toxic or adverse effects, such as cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can influence the levels of specific metabolites by modulating the activity of key enzymes in metabolic pathways. For example, this compound may inhibit or activate enzymes involved in the biosynthesis or degradation of certain metabolites, leading to changes in their concentrations .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes through active or passive transport mechanisms. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

(5-bromo-2-fluorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUOBAUBJGOIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A round-bottomed flask was charged with 2-fluoro-5-bromobenzaldehyde (1.01 g) and tetrahydrofuran (50 mL), placed under a nitrogen atmosphere then cooled to −78° C. To this solution was added a 1M solution of phenylmagnesium bromide (5 mL). The reaction was stirred for 15 min then removed from the cold bath and allowed to warm to 0° C. Quenching was achieved by the addition of water and diethyl ether. The organic layer was collected, dried over magnesium sulfate then concentrated to an oil. Purification using silica gel chromatography provided (5-bromo-2-fluorophenyl)(phenyl)methanol as a colorless oil. H1 NMR (d6-dmso): 7.68 (dd, 1H), 7.46 (m, 1H), 7.32 (m, 4H), 7.23 (m, 1H), 7.12 (dd, 1H), 6.16 (d, 1H), 5.89 (d, 1H).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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